N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidinone ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the 4-methylphenyl group. The thiophene ring is then attached, and finally, the sulfonamide group is introduced. Key reagents often include bromo derivatives, thiophene sulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets of proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrrolidinone derivatives, such as:
- N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
- N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Uniqueness
What sets N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the 4-methylphenyl group, in particular, may influence its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-4-6-12(7-5-11)17-9-8-13(15(17)18)16-22(19,20)14-3-2-10-21-14/h2-7,10,13,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBBRYBOOSRYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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